Diethyl-piperidin-3-ylmethyl-amine Diethyl-piperidin-3-ylmethyl-amine
Brand Name: Vulcanchem
CAS No.: 120990-84-3
VCID: VC0221050
InChI:
SMILES:
Molecular Formula: C10H22N2
Molecular Weight: 0

Diethyl-piperidin-3-ylmethyl-amine

CAS No.: 120990-84-3

Cat. No.: VC0221050

Molecular Formula: C10H22N2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

Diethyl-piperidin-3-ylmethyl-amine - 120990-84-3

Specification

CAS No. 120990-84-3
Molecular Formula C10H22N2
Molecular Weight 0

Introduction

Structural Characterization and Physical Properties

Chemical Identifiers and Physical Constants

DEPMA is characterized by precise chemical identifiers that enable its recognition in chemical databases and literature. Table 1 summarizes these identifiers and physical properties.

Table 1: Chemical Identifiers and Physical Properties of Diethyl-piperidin-3-ylmethyl-amine

PropertyValueReference
IUPAC NameN-ethyl-N-(piperidin-3-ylmethyl)ethanamine
CAS Registry Numbers120990-84-3, 100158-78-9
Molecular FormulaC₁₀H₂₂N₂
Molecular Weight170.30 g/mol
InChIInChI=1S/C10H22N2/c1-3-12(4-2)9-10-6-5-7-11-8-10/h10-11H,3-9H2,1-2H3
InChI KeyDOQHFNCPMZRSIA-UHFFFAOYSA-N
Canonical SMILESCCN(CC)CC1CCCNC1
Physical StateLiquid
Boiling Point218.7±8.0 °C at 760 mmHg
Density0.9±0.1 g/cm³
Flash Point64.6±9.4 °C

Structural Features

The compound features a piperidine ring with a secondary amine (NH) at position 1 and a diethylaminomethyl substituent at position 3. This unique arrangement creates distinct structural regions:

  • A basic piperidine heterocycle providing rigidity and a secondary amine functional group

  • A flexible diethylamino moiety contributing to the compound's lipophilicity

  • A methylene bridge connecting these two components

This structure confers specific physicochemical properties such as:

  • Moderate lipophilicity (calculated XLogP of 1.3)

  • Basic character with two nitrogen centers capable of protonation

  • Topological polar surface area of 15.3 Ų

  • Hydrogen bond acceptor capacity (2 sites)

  • Hydrogen bond donor capacity (1 site)

Chemical Reactivity and Synthesis

Oxidation Reactions

DEPMA undergoes oxidation reactions typical of tertiary amines. Under acidic conditions with oxidizing agents like hydrogen peroxide, the nitrogen centers can form N-oxide derivatives. This reaction is particularly valuable for modifying the compound's polarity and bioavailability.

Table 2: Oxidation Reaction Conditions for DEPMA

Oxidizing AgentTemperatureSolventProduct YieldPrimary Product
H₂O₂/HCl25–40°CH₂O65–78%N-oxide derivatives

Alkylation and Acylation

The tertiary amine group in DEPMA participates in nucleophilic substitution reactions:

  • Alkylation: DEPMA reacts with alkyl halides (e.g., methyl iodide) in ethanol to form quaternary ammonium salts.

  • Acylation: With reagents like acetyl chloride or anhydrides, N-acyl derivatives can be formed, which enhances metabolic stability.

The typical alkylation reaction can be represented as:
DEPMA + CH₃I → DEPMA-CH₃⁺ + I⁻

Synthetic Routes

DEPMA can be synthesized through several methodological approaches:

  • Nucleophilic Substitution: Alkylation of piperidin-3-ylmethyl-amine with diethyl halides or tosylates under basic conditions (e.g., K₂CO₃ in acetonitrile).

  • Reductive Amination: Reaction of 3-formylpiperidine with diethylamine in the presence of a reducing agent like sodium cyanoborohydride.

  • Catalytic Ring Rearrangement: In the presence of specific catalysts such as Ru-Co surface single-atom alloy catalysts (Ru₁Co₂₀/HAP), analogous compounds can undergo ring rearrangement.

Biological Activities and Research Applications

Analgesic Properties

One of the primary applications of DEPMA and its derivatives lies in their potential as analgesic agents. Research indicates that compounds with similar structural features can effectively manage severe pain, particularly chronic and neuropathic pain, while exhibiting fewer side effects compared to conventional opioids.

Key Findings on Analgesic Potential:

  • Mechanism of Action: The compound acts on pain pathways with a significantly lower incidence of respiratory depression, nausea, and dependence compared to traditional opioids.

  • Administration Routes: Medicinal formulations containing this compound can be administered through various routes, including oral and injectable forms.

  • Dosage Range: Effective dosages typically range from 50 to 500 mg/kg depending on the severity of the condition.

Metabolic Regulation

Recent studies have highlighted the potential of DEPMA derivatives as positive allosteric modulators for the glucagon-like peptide-1 receptor (GLP-1R). This mechanism is crucial for enhancing insulin secretion and reducing food intake, making it a candidate for obesity and type 2 diabetes treatment.

Research Evidence:

  • In Vivo Studies: Animal models demonstrated that related compounds significantly improved glucose handling and reduced food intake without significant off-target effects.

  • Potency: Some derivatives exhibited subnanomolar potency in stimulating GLP-1R, suggesting strong therapeutic potential in metabolic regulation.

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is essential for optimizing DEPMA derivatives for specific applications. Studies have shown that:

  • Piperidine Ring Modifications: Saturation of the piperidine ring affects metabolism by CYP450 enzymes.

  • Diethyl Group Alterations: Modifying the diethyl groups to fluoroethyl or other substituents can increase blood-brain barrier penetration.

  • Methylene Bridge: The length of the linker between the piperidine and amino functions influences receptor binding profiles.

Monoamine Oxidase (MAO) Inhibition Properties

DEPMA-related compounds have demonstrated the ability to inhibit monoamine oxidase (MAO) enzymes, potentially increasing synaptic serotonin and dopamine levels. Kinetic studies suggest competitive inhibition with Ki values in the micromolar range .

Mechanistic Pathway:

  • DEPMA binds to MAO's flavin adenine dinucleotide (FAD) cofactor

  • Electron transfer from the piperidine nitrogen disrupts substrate oxidation

Table 3: Comparative MAO Inhibition Activity of Related Compounds

CompoundMAO-A IC₅₀ (μM)MAO-B IC₅₀ (μM)Selectivity IndexReference
Compound 33*0.082 ± 0.0030.750 ± 0.0020.1093
Compound 34*0.0067 ± 0.00180.130 ± 0.0410.0515
Compound 35*0.0052 ± 0.00110.043 ± 0.0080.1209
Compound 36*0.010 ± 0.0042.700 ± 0.1100.0037

*These compounds share structural similarities with DEPMA, featuring a piperidine ring with various modifications.

Spectroscopic and Chromatographic Characterization

Several analytical techniques are recommended for characterizing DEPMA:

  • ¹H/¹³C NMR Spectroscopy: Essential for confirming the proton environment and carbon backbone, particularly the piperidine ring and ethyl substituents.

  • HPLC-MS: Valuable for assessing purity and detecting trace impurities (<0.1%) using reverse-phase C18 columns with acetonitrile/water mobile phases.

  • FTIR Spectroscopy: Useful for identifying characteristic N-H stretching (3200–3400 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹).

Comparison with Related Compounds

DEPMA shares structural similarity with several derivatives that have been studied for various applications. Understanding these relationships helps contextualize its potential uses.

Dimethyl Analog Comparison

The dimethyl analog, Dimethyl(piperidin-3-ylmethyl)amine dihydrochloride, differs from DEPMA primarily in the alkyl substituents on the nitrogen atom .

Table 4: Comparison of DEPMA with Dimethyl Analog

PropertyDEPMADimethyl(piperidin-3-ylmethyl)amine dihydrochloride
Molecular FormulaC₁₀H₂₂N₂C₈H₂₀Cl₂N₂ (as dihydrochloride)
Molecular Weight170.30 g/mol215.16 g/mol (as dihydrochloride)
CAS Number120990-84-31211495-34-9
Alkyl GroupsEthylMethyl
SolubilityOrganic solventsHigher water solubility (as HCl salt)
Reference

Other Structural Relatives

A number of compounds based on the piperidine scaffold have shown significant biological activities:

  • 2-Chloro-N,6-dimethyl-N-(piperidin-3-ylmethyl)pyrimidin-4-amine: Features a pyrimidine ring attached to the piperidine core, potentially offering enhanced receptor selectivity .

  • Methyl-(1-methyl-3-pyrrolidin-1-ylmethyl-piperidin-3-yl)-amine: Contains both piperidine and pyrrolidine rings, which may improve blood-brain barrier penetration compared to compounds with more polar groups.

Future Research Directions

Based on current knowledge about DEPMA and related compounds, several promising research avenues emerge:

  • Combination Therapies: Investigating the efficacy of DEPMA derivatives in combination with other analgesics or metabolic agents may yield synergistic therapeutic effects.

  • Long-term Safety Studies: Comprehensive studies assessing the long-term safety profile compared to traditional therapies are essential for clinical development.

  • Expanded Indications: Exploring potential applications beyond pain management and diabetes, such as antiviral properties or neuroprotective effects, could broaden the therapeutic utility of this compound class.

  • Structural Optimization: Further modifications of the basic scaffold to enhance receptor selectivity and reduce potential side effects represent a valuable direction for medicinal chemistry research.

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